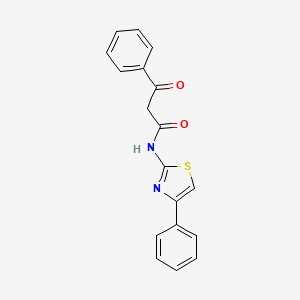
N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular signaling pathways. It has been found to inhibit the activity of protein kinase C, which plays a role in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal models, it has been found to have hypoglycemic effects, and has been shown to improve glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its potential anti-cancer and anti-inflammatory properties. It may be useful in studies investigating the effects of various drugs on cancer cells or inflammatory mediators. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how this compound works and its potential applications in scientific research.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One area of research could be investigating its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects in animal models. Another area of research could be investigating its mechanism of action, as a better understanding of how this compound works could lead to the development of more effective drugs. Additionally, further studies could be conducted to investigate the potential anti-cancer and anti-inflammatory properties of this compound, and its potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis method of N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea involves the reaction of cyclopentyl isothiocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in studies investigating the effects of various drugs on cancer cells. It has also been studied for its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects in animal models.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(1-methylpyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-14-7-6-9(13-14)12-10(15)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXYCZVQHLJDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)





![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5888890.png)

![[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]acetonitrile](/img/structure/B5888901.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5888907.png)

